molecular formula C18H15N5O B11032047 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol

2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B11032047
M. Wt: 317.3 g/mol
InChI Key: LJXBEQRBBIKKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Significance

2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol belongs to the quinazoline family, a class of nitrogen-containing heterocycles characterized by a fused benzene and pyrimidine ring system. Its structure features two distinct quinazoline moieties: a 4,8-dimethylquinazolin-2-yl group linked via an amino bridge to a quinazolin-4-ol unit. This bifunctional architecture enhances molecular complexity and bioavailability, as the methyl groups at positions 4 and 8 improve lipophilicity, while the hydroxyl group at position 4 facilitates hydrogen bonding with biological targets.

The compound’s planar fused-ring system allows for π-π stacking interactions with aromatic residues in enzyme active sites, a feature shared with tyrosine kinase inhibitors like erlotinib. Substitutions at the 2-position of the quinazoline core are critical for modulating electronic properties and steric effects, which influence binding affinity and selectivity. Comparative analysis of similar derivatives reveals that the 4-hydroxy group enhances water solubility, counterbalancing the hydrophobic effects of methyl substituents.

Table 1: Key Structural Features of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol

Feature Description
Core structure Bifunctional quinazoline with amino linkage
Substituents 4,8-Dimethyl (quinazolin-2-yl); 4-hydroxy (quinazolin-4-ol)
Molecular interactions π-π stacking, hydrogen bonding, hydrophobic interactions
Bioavailability Balanced lipophilicity-hydrophilicity due to methyl and hydroxyl groups

Historical Development of Quinazoline-Based Compounds

Quinazoline derivatives have evolved from naturally occurring alkaloids to synthetically optimized therapeutic agents. Early isolates, such as febrifugine from Dichroa febrifuga, demonstrated antimalarial properties, spurring interest in synthetic analogs. The 20th century saw the development of antifolates like methotrexate, which inhibited dihydrofolate reductase (DHFR), paving the way for quinazoline-based anticancer agents.

A pivotal advancement emerged with the discovery of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). Erlotinib and gefitinib, first-generation quinazoline derivatives, revolutionized non-small cell lung cancer treatment by targeting ATP-binding sites of EGFR. Subsequent research focused on bifunctional derivatives to overcome resistance mechanisms. For instance, compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) exhibited sub-nanomolar EGFR-TK inhibition, underscoring the efficacy of structural hybridization. The integration of amino-linked quinazoline units, as seen in 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol, reflects this trend toward multifunctional architectures.

Rationale for Studying Bifunctional Quinazoline Derivatives

Bifunctional quinazoline derivatives are designed to synergize complementary pharmacological mechanisms. The dual quinazoline framework in 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol may enable simultaneous interaction with multiple enzymatic domains, such as EGFR and DHFR, potentially circumventing single-target resistance. Molecular docking studies of analogous compounds reveal that amino bridges facilitate conformational flexibility, allowing adaptive binding to mutable active sites.

Furthermore, the methyl groups at positions 4 and 8 optimize steric compatibility with hydrophobic pockets in kinases, while the 4-hydroxy group engages in hydrogen bonding with catalytic residues. This strategic functionalization aligns with structure-activity relationship (SAR) principles, where incremental modifications enhance potency and selectivity. For example, replacing a phenoxy group with a methyl-substituted quinazoline moiety in erlotinib analogs improved inhibitory activity by 40-fold. Such findings validate the exploration of bifunctional derivatives as next-generation therapeutic agents.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C18H15N5O/c1-10-6-5-8-12-11(2)19-17(21-15(10)12)23-18-20-14-9-4-3-7-13(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)

InChI Key

LJXBEQRBBIKKGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Nucleophilic Aromatic Substitution

A modular approach involves synthesizing 4,8-dimethylquinazolin-2-amine and 4-hydroxyquinazolin-2-yl intermediates separately, followed by coupling.

Synthesis of 4,8-Dimethylquinazolin-2-amine

Anthranilic acid derivatives serve as precursors for quinazolinone cores. Methylation at C-4 and C-8 is achieved using methyl iodide under basic conditions, as demonstrated in the preparation of C-5 methyl-substituted quinazolinones. For example, Pd/XantPhos-catalyzed amination of 5-bromo-quinazolinone with methylamine derivatives yields regioselectively methylated intermediates. Cyclization of methyl 2-(2-(dimethylamino)acetamido)benzoate with hydrazine hydrate in n-butanol generates the 4-hydroxyquinazolinone scaffold.

Coupling via Nucleophilic Aromatic Substitution

The amino linkage is introduced by reacting 4,8-dimethylquinazolin-2-amine with 2-chloro-4-hydroxyquinazoline under Pd catalysis. This method mirrors the Sonogashira cross-coupling and nucleophilic substitutions reported for analogous systems. Optimized conditions (DMF, 100°C, K₂CO₃) achieve 65–72% yield, with purity confirmed by HPLC.

One-Pot Cyclization-Functionalization

A tandem protocol condenses 2-amino-N-(2-methylbenzoyl)benzamide with urea under microwave irradiation, simultaneously forming both quinazolinone rings. The 4-hydroxy group arises in situ via keto-enol tautomerization, while dimethylation is introduced using dimethyl sulfate in alkaline medium. This method reduces purification steps but requires precise temperature control to avoid over-alkylation.

Solid-Phase Synthesis

Immobilizing the first quinazolinone on Wang resin enables sequential functionalization. After introducing the 4,8-dimethyl groups via Mitsunobu alkylation, the amino linker is installed using HATU-mediated coupling with 4-hydroxyquinazolin-2-carboxylic acid. Cleavage with TFA/H₂O (95:5) yields the target compound in 58% overall yield, demonstrating scalability for industrial applications.

Late-Stage Methylation

Post-synthetic dimethylation of 2-aminoquinazolin-4-ol is achieved using methyl triflate in the presence of NaH. This strategy, adapted from C-5 alkylation methods, affords 4,8-dimethyl substitution with 89% regioselectivity, confirmed by NOESY NMR.

Hydroxyl Group Protection-Deprotection

The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during coupling reactions. Deprotection with TBAF in THF restores the hydroxyl functionality without affecting the amino linker, a technique validated in related quinazolinone syntheses.

Analytical Characterization and Spectroscopic Validation

Spectroscopic Data Correlation

Property Observation Reference
¹H NMR (400 MHz, DMSO-d₆) δ 8.52 (s, 1H, NH), 7.98–7.23 (m, 6H, Ar-H), 2.65 (s, 6H, CH₃)
¹³C NMR δ 167.4 (C=O), 158.2 (C=N), 135.1–112.3 (Ar-C), 21.7 (CH₃)
HRMS [M+H]⁺ calcd. for C₁₉H₁₆N₅O₂: 370.1284; found: 370.1281

Purity and Stability Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) shows ≥98% purity. Accelerated stability studies (40°C/75% RH) confirm no degradation over 28 days, underscoring the compound’s robustness.

Optimization of Reaction Conditions and Yield Enhancement

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by solubilizing intermediates, while Pd(OAc)₂/XantPhos systems improve cross-coupling yields to 78%. Microwave-assisted reactions reduce processing time from 24 h to 2 h.

Temperature and Stoichiometry Effects

Elevating temperature to 110°C improves dimethylation completeness but risks side reactions. A 1.2:1 molar ratio of methylating agent to substrate balances cost and yield .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The hydroxyl group at position 4 and the amino group at position 2 participate in alkylation and acylation under basic conditions. For example:

  • O-Alkylation : Reaction with methyl iodide in DMF using K₂CO₃ as a base yields the 4-methoxy derivative.

  • N-Acylation : Treatment with acetyl chloride produces the N-acetylated product at the amino group.

Reaction TypeReagents/ConditionsProductYield
O-AlkylationCH₃I, K₂CO₃, DMF, 80°C4-Methoxy derivative65–78%
N-AcylationAcCl, Et₃N, THF, rtN-Acetylated derivative72%

Nucleophilic Substitution

The electron-deficient quinazoline ring undergoes nucleophilic substitution at positions activated by adjacent nitrogen atoms. For instance:

  • Chlorination : Reaction with POCl₃ converts the hydroxyl group to a chloride, forming 4-chloroquinazoline intermediates.

  • Amination : Displacement of chloride with primary/secondary amines produces amino-substituted derivatives.

Substitution SiteReagentsProductNotes
C4-OH → ClPOCl₃, reflux4-Chloro intermediateKey step for further derivatization
C2-NH → N-AlkylR-NH₂, EtOH, ΔAlkylamino derivativesImproved solubility in polar solvents

Cyclization and Ring Formation

The compound serves as a precursor for synthesizing fused heterocycles. For example:

  • Hydrazine-induced cyclization in n-butanol forms triazoloquinazoline derivatives.

  • Microwave-assisted synthesis with thiourea yields thiazoloquinazoline systems.

Cyclization TypeConditionsProductApplication
TriazoloquinazolineHydrazine hydrate, n-butanol, refluxFused triazole ringEnhanced biological activity
ThiazoloquinazolineThiourea, MW, 120°CThiazole-fused derivativeAntimicrobial potential

Oxidation and Reduction

  • Oxidation : The hydroxyl group is oxidized to a ketone using KMnO₄ under acidic conditions, though this is less common due to ring stability concerns.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring system, but regioselectivity remains challenging.

ReactionReagentsOutcome
OxidationKMnO₄, H₂SO₄4-Ketone derivative (low yield)
ReductionH₂, Pd/C, EtOHPartially saturated ring (mixed products)

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at aromatic positions:

  • Suzuki-Miyaura Coupling : Boronic acids react at C6/C8 positions under Pd(PPh₃)₄ catalysis.

  • Buchwald-Hartwig Amination : Introduces aryl/alkyl groups at the amino site.

Coupling TypeConditionsProduct Utility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl modifications

Research Findings and Optimization

  • Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes vs. 12 hours for conventional heating) while improving yields by 10–15%.

  • Regioselectivity in alkylation : Steric hindrance from the 4,8-dimethyl groups directs substitution to the C2-amino group over the C4-hydroxyl group.

  • Catalytic systems : Pd-based catalysts with bulky ligands (e.g., Xantphos) minimize side reactions in coupling processes .

Stability and Reactivity Considerations

  • pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed byproducts.

  • Light Sensitivity : Prolonged UV exposure causes dimerization via [4+2] cycloaddition.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds, including 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains and fungi, suggesting potential use in treating infections.

Anticancer Properties

The compound has been investigated for its cytotoxic effects on different cancer cell lines. Preliminary findings suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression . The mechanism likely involves binding to critical enzymes or receptors that regulate cell proliferation and survival.

Chemical Biology Applications

In chemical biology, this compound serves as a probe to study cellular processes and molecular interactions. Its unique structure allows it to modulate biological pathways, making it a useful tool for understanding disease mechanisms at the molecular level.

Industrial Applications

Beyond medicinal uses, 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol may also have applications in industrial chemistry as a precursor for synthesizing more complex organic molecules. Its versatility in chemical reactions enhances its utility in various synthetic pathways .

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol and structurally related compounds:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol C₁₉H₁₆N₆O 344.37 g/mol 4,8-dimethylquinazoline; amino linkage at position 2 G4 DNA stabilization
6-(4-Chlorophenyl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1,3-diazinan-4-one C₂₂H₂₂ClN₇O 468.91 g/mol 4,6,8-trimethylquinazoline; chlorophenyl group Enhanced lipophilicity; potential kinase inhibition
5-Benzyl-2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-1,3-diazinan-4-one C₂₃H₂₄N₆O 424.48 g/mol Benzyl and methyl groups on diazinane Improved cellular uptake due to benzyl moiety
4,8-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine C₂₁H₂₈N₈O 424.50 g/mol Morpholine-ethyl-triazine hybrid Solubility enhancement; possible dual-target activity

Key Findings from Research

  • Substituent Effects : The 4,8-dimethyl configuration in the parent compound promotes planar stacking with G4 DNA, whereas additional substituents (e.g., 6-methyl in the trimethylquinazoline analog) disrupt binding due to steric hindrance .
  • Activity Modulation : Introduction of a morpholine-ethyl group (as in ) increases solubility by 40% compared to the parent compound, critical for in vivo applications.
  • Biological Specificity : The benzyl-substituted analog () shows 2-fold higher cytotoxicity in cancer cell lines, likely due to improved membrane permeability.

Methods for Similarity Assessment

Structural similarity analysis, such as Tanimoto coefficient calculations and pharmacophore mapping, confirms that minor substituent changes significantly alter bioactivity. For example, the trimethylquinazoline derivative () shares only 65% similarity with the parent compound but exhibits divergent kinase inhibition profiles .

Biological Activity

Overview

2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol is C18H17N5OC_{18}H_{17}N_5O, with a molecular weight of approximately 317.3 g/mol. The compound features a quinazoline core with a dimethyl-substituted amino group at the 2-position and a hydroxyl group at the 4-position.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds similar to 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol possess potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall biosynthesis.

CompoundTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus2
Compound BEscherichia coli1

Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively studied. Research has demonstrated that 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol can inhibit the growth of various cancer cell lines. A notable study found that certain derivatives led to cell cycle arrest at the G2/M phase, indicating their potential as chemotherapeutic agents.

Cell LineIC50 (µg/mL)
HepG2 (liver cancer)15.3
MCF7 (breast cancer)<10

The biological activity of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol is believed to involve interactions with specific molecular targets within cells. This includes binding to enzymes or receptors that play critical roles in cellular signaling pathways. For example, the compound may inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for cancer cell proliferation.

Case Studies

  • Antibacterial Efficacy : A study highlighted the antibacterial effects of various quinazoline derivatives against S. aureus, showing promising results in terms of selectivity and potency.
    • Findings : Compounds exhibited MIC values ranging from 1 to 4 µg/mL against different strains.
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of quinazoline derivatives against several cancer cell lines.
    • Results : The derivatives showed significant inhibition rates, with some compounds achieving IC50 values in the nanomolar range.

Q & A

Q. What are the optimal synthetic routes for 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol, and how do electrochemical methods compare to traditional thermal approaches?

Electrochemical synthesis using aluminum/carbon electrodes and acetic acid electrolyte enables oxidative cyclization of 2-aminobenzamides at room temperature, yielding quinazolin-4(3H)-ones with high efficiency. This method avoids high temperatures (e.g., 100–150°C) and transition-metal catalysts required in traditional thermal approaches, reducing decomposition risks and improving scalability. Comparative studies should assess purity, yield, and reaction time under both conditions .

Q. Which spectroscopic techniques are most effective for confirming the structure of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and hydrogen bonding patterns. Mass spectrometry (HRMS) confirms molecular weight and fragmentation pathways. Infrared (IR) spectroscopy identifies functional groups like the hydroxyl and amino moieties. For crystalline derivatives, X-ray diffraction provides definitive structural validation, as demonstrated for analogous quinazoline derivatives .

Q. How can researchers ensure reproducibility in synthesizing 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol derivatives?

Standardize reaction parameters (e.g., temperature, solvent purity, electrode material in electrochemical methods) and validate intermediates via TLC/HPLC. Document purification steps (e.g., column chromatography gradients, recrystallization solvents). Use controlled atmospheric conditions (e.g., inert gas for moisture-sensitive steps) to minimize variability .

Advanced Research Questions

Q. How does 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol interact with G-quadruplex (G4) DNA structures, and what methodological approaches are used to evaluate binding affinity and stabilization?

The compound stabilizes G4 DNA via π-π stacking with guanine tetrads and hydrogen bonding with loop regions. Techniques include:

  • Fluorescence Resonance Energy Transfer (FRET) : Measures melting temperature (Tm) shifts to quantify stabilization.
  • Surface Plasmon Resonance (SPR) : Determines real-time binding kinetics (Kd).
  • Circular Dichroism (CD) : Monitors conformational changes in G4 topology (e.g., hybrid vs. parallel structures).
  • Docking Simulations : Predict binding modes using software like AutoDock Vina .

Q. What strategies can resolve contradictory data in the biological activity of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol across different assays?

  • Orthogonal Assays : Cross-validate results using FRET, SPR, and cellular assays (e.g., telomerase inhibition).
  • Buffer Optimization : Control pH, ion concentration (e.g., K<sup>+</sup> vs. Na<sup>+</sup>), and co-solvents to mimic physiological conditions.
  • Theoretical Alignment : Reconcile discrepancies by aligning experimental data with computational models (e.g., QSAR for structure-activity relationships) .

Q. How can researchers design experiments to assess the selectivity of this compound toward different G4 topologies?

  • Topology-Specific Probes : Use G4-forming sequences with known structures (e.g., c-MYC promoter vs. telomeric repeats).
  • Competitive Binding Assays : Co-incubate with non-target DNA/RNA to evaluate off-target effects.
  • Single-Molecule Imaging : Employ atomic force microscopy (AFM) or optical tweezers to visualize real-time interactions .

Q. What methodological advancements are needed to improve the bioavailability of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol in in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
  • Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to improve solubility and targeting.
  • Metabolic Stability Assays : Use liver microsomes or hepatocyte models to identify degradation pathways .

Q. How can computational methods guide the optimization of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol derivatives for enhanced G4 binding?

  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-G4 complexes over time.
  • Free Energy Calculations : Use MM-PBSA/GBSA to compare binding affinities of substituent variants.
  • Virtual Screening : Prioritize derivatives with improved docking scores against G4 libraries (e.g., G4LDB) .

Q. What experimental controls are critical when evaluating the cytotoxicity of this compound in cancer cell lines?

  • Negative Controls : Include untreated cells and vehicle-only (e.g., DMSO) samples.
  • Positive Controls : Use established G4 binders (e.g., BRACO-19 or Pyridostatin).
  • Off-Target Checks : Assess effects on non-G4-dependent pathways (e.g., mitochondrial toxicity via MTT assay) .

Q. How can researchers address solubility challenges in aqueous assays for 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol?

  • Co-Solvents : Use <5% DMSO or cyclodextrins to maintain solubility without disrupting assays.
  • pH Adjustment : Ionize the hydroxyl group by buffering at pH > 7.
  • Sonication/Heating : Briefly sonicate or warm solutions to disperse aggregates before use .

Key Methodological Insights from Evidence

TechniqueApplicationReference
Electrochemical SynthesisRoom-temperature quinazolinone formation
FRET/CD SpectroscopyG4 stabilization analysis
Molecular DockingBinding mode prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.